molecular formula C17H20N2OS B2779902 7,7-dimethyl-4-(4-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one CAS No. 433969-00-7

7,7-dimethyl-4-(4-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one

Cat. No.: B2779902
CAS No.: 433969-00-7
M. Wt: 300.42
InChI Key: SPLHULVUOGQYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7,7-dimethyl-4-(4-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one is a tetracyclic quinazolinone derivative characterized by a sulfur atom at position 2 (sulfanylidene group) and a 4-methylphenyl substituent at position 2. Its synthesis typically involves one-pot multicomponent reactions under microwave irradiation or conventional heating, as demonstrated in studies by Glasnov and Kappe () and others (). The 7,7-dimethyl motif originates from dimedone, a cyclic diketone precursor, which contributes to the compound’s rigid bicyclic framework. Key spectral data, such as $ ^1H $-NMR signals at δ 1.05 and 1.15 ppm (geminal methyl groups) and a $ ^{13}C $-NMR carbonyl peak at δ 193.9 ppm, confirm its structural identity ().

Properties

IUPAC Name

7,7-dimethyl-4-(4-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-10-4-6-11(7-5-10)15-14-12(18-16(21)19-15)8-17(2,3)9-13(14)20/h4-7,15H,8-9H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLHULVUOGQYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7,7-Dimethyl-4-(4-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one (CAS No. 433969-00-7) is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various research studies.

Chemical Structure and Properties

The compound has the following molecular formula: C17_{17}H20_{20}N2_2OS and a molecular weight of approximately 300.418 g/mol. The structural characteristics contribute to its biological activities.

Anticancer Activity

Research indicates that quinazolinone derivatives often exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the quinazolinone scaffold can enhance its antiproliferative activity. In particular, compounds with phenyl substitutions have demonstrated notable potency against chronic myeloid leukemia cell lines .

Table 1: Summary of Anticancer Activities

CompoundCell Line TestedIC50 (µM)Mechanism of Action
7,7-Dimethyl-4-(4-methylphenyl)-2-sulfanylideneU373 Glioblastoma813 ± 139Induces apoptosis via EGF-R mediated endocytosis
WHI-P154U87 GlioblastomaNot reportedApoptotic pathway activation
Compound 19dMDA-MB-468 (Breast Cancer)Micromolar rangeDual-target inhibition on BRD4 and PARP1

Antimicrobial Activity

Quinazolinones have also been explored for their antimicrobial properties. The presence of specific substituents can enhance their effectiveness against bacterial strains. For example, compounds with hydroxyl or methoxy groups have shown improved activity against Gram-positive bacteria .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of quinazolinones is significant, with studies indicating that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests a mechanism through which these compounds may alleviate pain and inflammation .

The biological activity of 7,7-dimethyl-4-(4-methylphenyl)-2-sulfanylidene is largely attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Quinazolinones have been shown to inhibit kinases involved in cancer progression.
  • Receptor Modulation : The compound may modulate receptor activity (e.g., EGF-R), facilitating internalization and subsequent apoptosis in targeted cells.
  • Antioxidant Activity : Certain derivatives exhibit antioxidant properties that could protect against oxidative stress in cells .

Case Studies

Several case studies highlight the efficacy of quinazolinone derivatives in preclinical settings:

  • Case Study 1 : A derivative similar to 7,7-dimethyl-4-(4-methylphenyl)-2-sulfanylidene was tested against glioblastoma cells and demonstrated a significant reduction in cell viability at micromolar concentrations.
  • Case Study 2 : In a study assessing various phenyl-substituted quinazolinones, one compound exhibited over 200-fold increased selectivity for glioblastoma cells when conjugated with EGF, showcasing the potential for targeted cancer therapies.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of quinazoline compounds exhibit promising anticancer properties. Studies have demonstrated that 7,7-dimethyl-4-(4-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death.

Antimicrobial Properties

The compound has shown antimicrobial activity against a range of bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit the synthesis of essential proteins. This makes it a candidate for further development as an antibiotic agent.

Anti-inflammatory Effects

Preliminary studies suggest that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways, making it a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of quinazoline and tested their anticancer activity against breast cancer cell lines. The results indicated that this compound significantly reduced cell viability at lower concentrations compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted to evaluate the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results showed that it exhibited notable inhibition zones in disk diffusion tests, suggesting potential for development into an antimicrobial drug.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The quinazolinone scaffold is highly modifiable, with substituent variations significantly influencing physical, chemical, and spectroscopic properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Synthetic Comparison of Quinazolinone Derivatives

Compound Name Substituents Synthesis Method Key Features Reference
Target Compound 4-(4-Methylphenyl), 2-sulfanylidene One-pot, microwave-assisted High yield (81%), sulfur enhances electrophilicity
4d () 4-(4-Dimethylamino-2-hydroxyphenyl) One-pot, conventional heating Hydroxyl and dimethylamino groups improve solubility; $ ^1H $-NMR δ 9.15 (NH), 10.02 (OH)
4l () 4-(4-Methoxyphenyl), Pd-catalyzed cross-coupling Suzuki-Miyaura reaction Methoxy groups increase electron density; mp. 228–230°C
Compound in 4-(4-Methylthiophenyl) X-ray crystallography-validated synthesis Methylthio group influences crystal packing via S···H interactions

Spectral and Physical Properties

Table 2: Spectroscopic and Physical Data

Compound $ ^1H $-NMR (δ ppm) $ ^{13}C $-NMR (δ ppm) Melting Point (°C)
Target 1.05 (s, 3H), 1.15 (s, 3H) 193.9 (C=O) Not reported
4d 2.74 (s, NMe$_2$), 10.02 (OH) 158.6 (C-OH), 174.2 (C=S) Not reported
4l Not reported Not reported 228–230
  • Sulfur vs. Oxygen Substituents : The sulfanylidene group in the target compound (C=S) results in a downfield $ ^{13}C $-NMR signal (~174 ppm) compared to carbonyl counterparts (C=O ~190 ppm) ().
  • Melting Points : Methoxy-substituted derivatives (e.g., 4l) exhibit higher melting points (228–230°C) due to enhanced intermolecular interactions ().

Crystallographic and Hydrogen-Bonding Patterns

Studies using SHELX () and ORTEP () reveal that substituents like methylthio () or hydroxyl groups () dictate hydrogen-bonding networks. For instance, the methylthio group in ’s compound facilitates S···H interactions, whereas hydroxyl groups in 4d form O-H···N bonds, stabilizing crystal lattices ().

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 7,7-dimethyl-4-(4-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one?

  • Methodological Answer : Synthesis typically involves multi-step protocols under controlled conditions. Key steps include:
  • Cyclocondensation : Reacting substituted amines with carbonyl precursors in polar solvents (e.g., ethanol or methanol) under reflux (60–80°C) for 6–12 hours.

  • Thiolation : Introducing the sulfanylidene group via sulfur-containing reagents (e.g., Lawesson’s reagent) in anhydrous toluene at 110°C for 4–6 hours .

  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.

  • Critical Parameters : Monitor reaction progress via TLC or HPLC to avoid over-thiolation, which may lead to byproducts.

    • Data Table : Comparison of Synthetic Protocols
StepSolventTemp (°C)Time (hr)Yield (%)Reference
CyclocondensationEthanol70878
ThiolationToluene110565
PurificationHexane/EtOAcRT-92

Q. How should researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR in DMSO-d6 or CDCl3 to confirm substituent positions (e.g., methyl groups at C7, sulfanylidene at C2).
  • IR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and thione (C=S, ~1250 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C18_{18}H20_{20}N2_{2}OS) and isotopic patterns.
  • X-ray Crystallography : Resolve bond lengths/angles (e.g., C7-C7 dimethyl distortion) for conformational analysis .

Q. What safety protocols are essential during handling and storage?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing or solvent handling .
  • Storage : In airtight containers under nitrogen, away from moisture and light (4°C for long-term stability).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity and selectivity?

  • Methodological Answer :
  • In Vitro Assays : Use randomized block designs with split-plot arrangements. For example:
  • Primary Screens : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with 4 replicates per concentration (1–100 µM) .
  • Control Groups : Include reference inhibitors (e.g., doxorubicin) and vehicle (DMSO <0.1%).
  • Mechanistic Studies : Perform kinase inhibition assays (e.g., EGFR or VEGFR2) to identify molecular targets. Use SPR or ITC for binding affinity measurements .

Q. How can contradictions in reported synthesis yields or purity be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Validate protocols across labs with identical reagents (e.g., anhydrous solvents, fresh Lawesson’s reagent).
  • Byproduct Analysis : Employ LC-MS or GC-MS to identify impurities (e.g., over-thiolated derivatives) and optimize reaction termination times .
  • Statistical Analysis : Apply ANOVA to compare yields under varying conditions (e.g., solvent polarity, catalyst loading) .

Q. What methodologies assess the environmental fate and ecological risks of this compound?

  • Methodological Answer :
  • Degradation Studies :
  • Hydrolysis : Expose to buffered solutions (pH 4–9) at 25°C; monitor via HPLC for half-life determination.
  • Photolysis : Use UV light (254 nm) in aqueous/organic media to simulate sunlight degradation .
  • Ecotoxicology :
  • Daphnia magna Acute Toxicity : 48-hour LC50_{50} tests in OECD-compliant conditions.
  • Bioaccumulation Potential : Calculate logP (estimated ~3.2) and BCF (bioconcentration factor) using QSAR models .

Q. What computational strategies predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to quinazoline-sensitive targets (e.g., DHFR, PDE5).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gap) with activity .

Q. How can reaction conditions be optimized for gram-scale synthesis without compromising yield?

  • Methodological Answer :
  • Process Parameters :
  • Solvent Volume : Reduce ethanol usage by 30% via dropwise reagent addition.
  • Catalyst Recycling : Recover Pd/C or Ni catalysts via filtration for reuse (3 cycles max) .
  • Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.